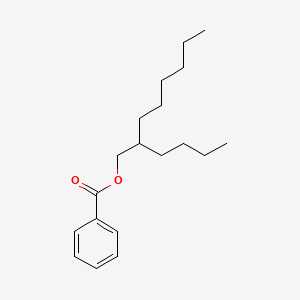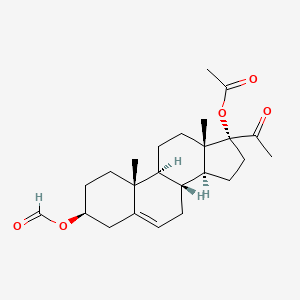
Tetraammonium decachloro-mu-oxodiruthenate(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium decachloro-mu-oxodiruthenate(4-) is a chemical compound with the molecular formula (NH₄)₄[Ru₂OCl₁₀]. It is known for its unique structure, which includes two ruthenium atoms bridged by an oxygen atom and surrounded by ten chloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium decachloro-mu-oxodiruthenate(4-) typically involves the reaction of ruthenium trichloride with ammonium chloride in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction conditions include:
Temperature: Room temperature to 80°C
Solvent: Water
Oxidizing Agent: Hydrogen peroxide or similar oxidants
Industrial Production Methods
While specific industrial production methods for tetraammonium decachloro-mu-oxodiruthenate(4-) are not widely documented, the synthesis process can be scaled up by maintaining controlled reaction conditions and using industrial-grade reagents. The crystallization process can be optimized for higher yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tetraammonium decachloro-mu-oxodiruthenate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ions.
Substitution: Chloride ions can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Sodium borohydride, hydrazine
Substituting Agents: Triphenylphosphine, ethylenediamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tetraammonium decachloro-mu-oxodiruthenate(4-) has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other ruthenium-based compounds.
Mecanismo De Acción
The mechanism by which tetraammonium decachloro-mu-oxodiruthenate(4-) exerts its effects involves the interaction of the ruthenium centers with various molecular targets. The compound can coordinate with ligands, facilitating electron transfer and catalytic processes. In biological systems, it may interact with DNA or proteins, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraammonium decachloro-mu-oxodiosmate(4-)
- Tetraammonium decachloro-mu-oxoiridate(4-)
- Tetraammonium decachloro-mu-oxoplatinate(4-)
Uniqueness
Tetraammonium decachloro-mu-oxodiruthenate(4-) is unique due to its specific ruthenium-oxygen-chloride structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and catalytic behavior, making it valuable for specific applications in catalysis and materials science .
Propiedades
Número CAS |
85392-65-0 |
|---|---|
Fórmula molecular |
Cl10H18N4ORu2 |
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
tetraazanium;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/10ClH.4H3N.H2O.2Ru/h10*1H;4*1H3;1H2;;/q;;;;;;;;;;;;;;;2*+3/p-6 |
Clave InChI |
UIKAZMZOOVDZCV-UHFFFAOYSA-H |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[NH4+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



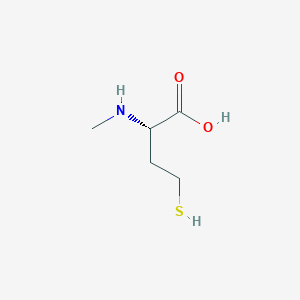
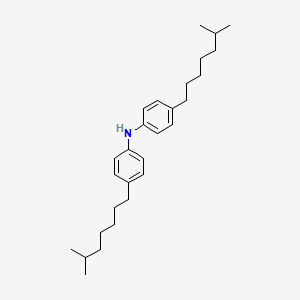
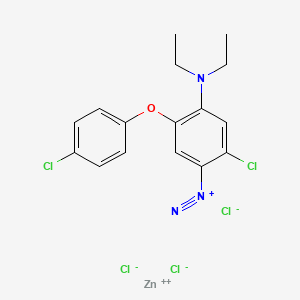

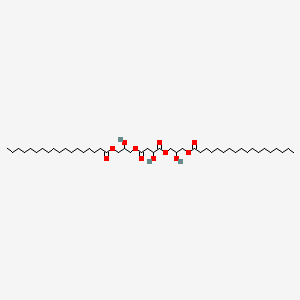

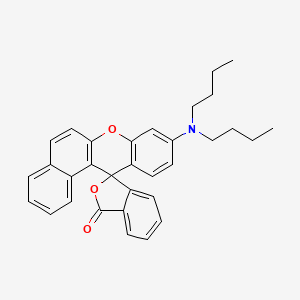
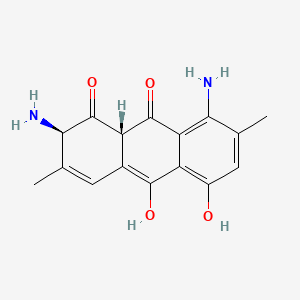
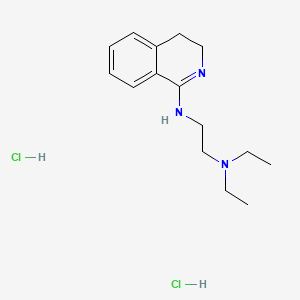

![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
